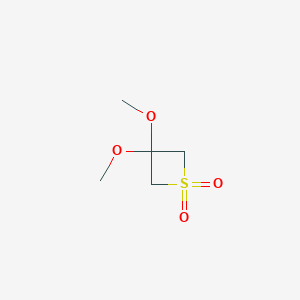
3,3-Dimethoxythietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxythietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀O₄S It is characterized by a four-membered ring structure with two methoxy groups and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxythietane 1,1-dioxide typically involves the reaction of thietane derivatives with methanol in the presence of an oxidizing agent. One common method includes the oxidation of thietane with hydrogen peroxide in the presence of a catalyst to form the sulfone group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where thietane derivatives are reacted with methanol and an oxidizing agent under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxythietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethoxythietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxythietane 1,1-dioxide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins containing thiol groups, leading to the formation of covalent bonds.
Pathways Involved: The compound can modulate oxidative stress pathways by acting as an oxidizing or reducing agent, depending on the reaction conditions.
Comparison with Similar Compounds
3-Substituted Thietane-1,1-dioxides: These compounds have similar structures but different substituents at the 3-position, leading to variations in their chemical and biological properties.
3,3-Disubstituted Thietane Dioxides: These compounds have two different substituents at the 3-position, which can significantly alter their reactivity and applications.
Uniqueness: 3,3-Dimethoxythietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thietane dioxides. Its methoxy groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H10O4S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3,3-dimethoxythietane 1,1-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-8-5(9-2)3-10(6,7)4-5/h3-4H2,1-2H3 |
InChI Key |
UKNJLWDFTVQTJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CS(=O)(=O)C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















